molecular formula C10H11NO B3346354 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine CAS No. 118066-97-0

2,2-Dimethyl-2H-pyrano[2,3-b]pyridine

Cat. No.: B3346354
CAS No.: 118066-97-0
M. Wt: 161.2 g/mol
InChI Key: IZUIQRUWJXTHQK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyranopyridines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a pyridine ring fused with a pyran ring, with two methyl groups attached to the second carbon of the pyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine can be achieved through a one-pot multicomponent reaction. This involves the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate. The reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .

Industrial Production Methods

Industrial production of this compound typically involves similar multicomponent reactions, optimized for large-scale synthesis. The use of green technologies, such as microwave irradiation and solar energy, is preferred to minimize the production of toxic by-products and enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-2H-pyrano[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyranopyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as a potassium channel antagonist, which can modulate the flow of potassium ions across cell membranes, affecting cellular functions. Additionally, its anticancer activity is attributed to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-pyrano[2,3-b]pyridine
  • Pyrano[2,3-d]pyrimidine
  • Benzo[h]pyrano[2,3-b]quinoline

Uniqueness

2,2-Dimethyl-2H-pyrano[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of two methyl groups on the pyran ring. This structural feature contributes to its distinct biological activities and chemical reactivity compared to other pyranopyridine derivatives .

Properties

IUPAC Name

2,2-dimethylpyrano[2,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-10(2)6-5-8-4-3-7-11-9(8)12-10/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUIQRUWJXTHQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)N=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556140
Record name 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118066-97-0
Record name 2,2-Dimethyl-2H-pyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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